Kushenol K

Diacylglycerol Acyltransferase Lipid Metabolism Enzyme Inhibition

Researchers requiring a moderate-potency DGAT inhibitor for partial TG synthesis inhibition face limited options-most Sophora flavonoids exhibit excessive potency. Kushenol K (IC50=250 µM) provides quantifiable, moderate DGAT blockade, enabling physiological partial-inhibition models unattainable with kurarinone (IC50=10.9 µM). • DGAT IC50=250 µM; CYP3A4 Ki=1.35 µM for DDI studies using HLMs • SGLT2 inhibition: 43.7% vs SGLT1: 29.7% at 50 µM, enabling transporter subtype dissection • ≥98% HPLC, powder, full CoA; global shipping for R&D use only

Molecular Formula C26H32O8
Molecular Weight 472.5 g/mol
Cat. No. B2428505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKushenol K
Molecular FormulaC26H32O8
Molecular Weight472.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H32O8/c1-13(2)14(8-9-26(3,4)32)10-17-19(29)12-20(33-5)21-22(30)23(31)25(34-24(17)21)16-7-6-15(27)11-18(16)28/h6-7,11-12,14,23,25,27-29,31-32H,1,8-10H2,2-5H3/t14-,23-,25-/m1/s1
InChIKeyYWHHRFNOJTVNBI-LBEFLKDASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Kushenol K: A Specialized Prenylated Flavonoid from Sophora flavescens with Distinct Inhibitory Profiles for Procuring Selective Research Tools


Kushenol K (CAS 101236-49-1) is a prenylated flavonol compound isolated from the roots of Sophora flavescens Aiton, a plant widely utilized in traditional East Asian medicine. This natural product is structurally defined by its C26H32O8 composition and a molecular weight of 472.53 g/mol [1]. As a secondary metabolite, it is specifically classified within the class of lavandulyl flavonoids, a subset of prenylated flavonoids characterized by the presence of a unique lavandulyl side chain. This specific structural motif is a primary determinant of its biochemical interactions and distinguishes it from more common flavonoids found in the species, such as non-prenylated flavanones like naringenin . Kushenol K has been identified as an inhibitor of several distinct molecular targets, including Cytochrome P450 3A4 (CYP3A4), Diacylglycerol Acyltransferase (DGAT), Sodium-Glucose Cotransporters (SGLT1/2), and cGMP-specific Phosphodiesterase 5 (PDE5) [2][3].

Why Kushenol K Cannot Be Assumed Interchangeable with Other Sophora flavescens Flavonoids in Scientific Research and Development


The biological activity of Sophora flavescens flavonoids is highly specific and cannot be generalized across the compound class due to the profound impact of subtle structural variations on their potency, selectivity, and target engagement. Generic substitution among prenylated flavonoids like kurarinone, kushenol H, or sophoflavescenol is a significant scientific risk. For instance, the presence and position of a hydroxyl group at the C3 position of the flavonol skeleton can dramatically alter inhibitory potency against enzymes like DGAT by an order of magnitude . Furthermore, critical pharmacophores, such as the lavandulyl side chain, are non-negotiable for certain activities, as evidenced by the complete lack of DGAT inhibition from common flavonoids lacking this motif . Consequently, selecting a more readily available or less expensive analog in place of Kushenol K for a defined research application will almost certainly yield quantitatively different and potentially misleading experimental outcomes, invalidating the specific biological model or assay system.

Quantitative Differentiation Evidence for Kushenol K Versus Its Closest Structural and Functional Analogs


DGAT Inhibitory Potency: Kushenol K vs. Kurarinone and Kushenol H

Kushenol K exhibits a 23-fold lower potency in inhibiting diacylglycerol acyltransferase (DGAT) activity in vitro compared to the structurally related prenylflavonoid kurarinone, highlighting the critical negative impact of C3 hydroxylation on this specific activity. Furthermore, it is 1.76-fold less potent than kushenol H, another C3-hydroxylated analog. Non-prenylated flavonoids lacking the lavandulyl side chain (e.g., hesperetin, naringenin, quercetin, kaempferol) showed no DGAT inhibitory activity at concentrations up to 800 µM, confirming the side chain as essential .

Diacylglycerol Acyltransferase Lipid Metabolism Enzyme Inhibition

CYP3A4 Inhibition: Kushenol K's Moderate Ki Value Provides a Quantifiable Differentiation for Drug Interaction Studies

Kushenol K acts as a quantifiable, moderate inhibitor of the major drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4), with a reported inhibition constant (Ki) of 1.35 µM [1]. Using the CYP3A4 substrate midazolam, Kushenol K demonstrates substantial inhibition with an IC50 value of 1.62 µM [2]. This level of inhibition is significant for in vitro drug-drug interaction (DDI) studies and is distinct from the potent inhibition exhibited by other clinical CYP3A4 inhibitors like ketoconazole (Ki ~ 0.015 µM), establishing Kushenol K as a specific tool for modeling moderate, non-mechanism-based inhibition [1].

Cytochrome P450 CYP3A4 Drug-Drug Interactions Xenobiotic Metabolism

SGLT1/2 Inhibition Selectivity Profile: A Differentiated Dual Inhibitor with Quantified Subtype Preference

Kushenol K functions as a dual inhibitor of sodium-glucose cotransporter 1 (SGLT1) and 2 (SGLT2), but with a demonstrable and quantifiable preference for the SGLT2 subtype. At a single, standardized concentration of 50 µM, Kushenol K inhibits SGLT1 activity by 29.7% and SGLT2 activity by 43.7% [1]. This distinct inhibition ratio (SGLT2/SGLT1 ≈ 1.47) differentiates it from other Sophora flavonoids like kurarinone, sophoraflavanone G, and kushenol N, which have also been identified as SGLT inhibitors, but for which specific quantitative subtype inhibition ratios are not as clearly defined in the same assay system [2].

SGLT1 SGLT2 Glucose Transport Diabetes Metabolic Disease

PDE5 Inhibitory Activity: Structurally Defined as a Weak Inhibitor, Distinct from Potent Analogs like Sophoflavescenol

In a direct head-to-head comparison of five prenylated flavonoids from Sophora flavescens, kushenol K was identified as a cGMP-specific phosphodiesterase type 5 (PDE5) inhibitor but is quantitatively among the weaker of the active compounds in the class. Sophoflavescenol, a C-8 prenylated flavonol, was the most potent inhibitor, exhibiting an IC50 of 0.013 µM against cGMP PDE5 [1]. In contrast, the study's primary finding highlighted the exceptional potency of sophoflavescenol, with other compounds including kushenol K (referred to as compound 2) and kushenol H (compound 1) showing inhibitory activity of a lower magnitude, establishing a clear potency gradient within this congeneric series [1].

Phosphodiesterase 5 PDE5 cGMP Signal Transduction Erectile Dysfunction

Defined Research and Industrial Application Scenarios Justifying Procurement of Kushenol K Based on its Verified Differentiation Profile


Lipid Metabolism Studies Requiring a Moderate and Defined DGAT Inhibitor

Procure Kushenol K for in vitro lipid metabolism research where a DGAT inhibitor with a quantifiable, moderate potency (IC50 = 250 µM) is required, as opposed to the high-potency inhibition provided by kurarinone (IC50 = 10.9 µM) . This is particularly relevant in studies aimed at fine-tuning triacylglycerol (TG) synthesis inhibition or creating a partial inhibition model to better reflect physiological conditions, where complete enzyme blockade is undesirable. The known structural requirement of the C3-OH group for this reduced potency provides a rational basis for its selection in SAR studies exploring the role of flavonol hydroxylation .

In Vitro Drug-Drug Interaction (DDI) Models for Natural Product-Induced CYP3A4 Modulation

Select Kushenol K as a test compound for in vitro drug metabolism and DDI studies using human liver microsomes (HLMs) or primary hepatocytes [1]. Its established Ki of 1.35 µM for CYP3A4 positions it as a moderately potent natural product inhibitor, providing a more realistic and nuanced model for DDI risk assessment than the near-total inhibition caused by the clinical reference inhibitor ketoconazole [2]. This allows for the investigation of how co-administered phytochemicals might alter the pharmacokinetics of prescription drugs that are CYP3A4 substrates, such as midazolam [3].

Target Validation for Dual SGLT1/2 Inhibition with Quantified Subtype Bias

Utilize Kushenol K in cellular models of glucose transport to investigate the biological consequences of dual SGLT1/2 inhibition. Its characterized and quantifiable bias towards SGLT2 inhibition (43.7% inhibition at 50 µM vs 29.7% for SGLT1) provides a defined experimental tool for dissecting the respective roles of each transporter subtype [4]. This is superior to using an uncharacterized or purely qualitative SGLT inhibitor, as it allows for a more precise correlation between the degree of SGLT1 vs. SGLT2 blockade and downstream metabolic or signaling effects.

Structure-Activity Relationship (SAR) Studies on Prenylated Flavonoids for PDE5

Incorporate kushenol K into a panel of Sophora flavescens prenylated flavonoids to systematically explore the structural determinants of PDE5 inhibitory activity [5]. Kushenol K serves as a critical negative control or comparator that defines the lower bound of potency in this structural series, standing in stark contrast to the exceptionally potent sophoflavescenol (IC50 = 0.013 µM) [5]. This comparative use case is essential for medicinal chemistry efforts aimed at understanding the pharmacophore requirements for high-affinity PDE5 binding by this class of natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kushenol K

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.